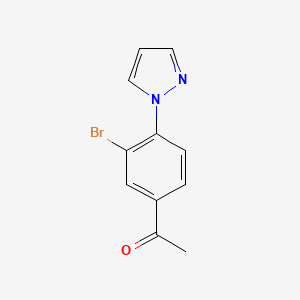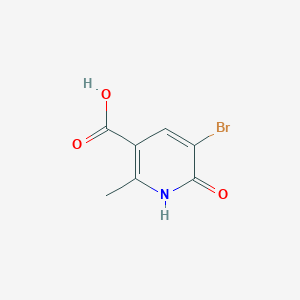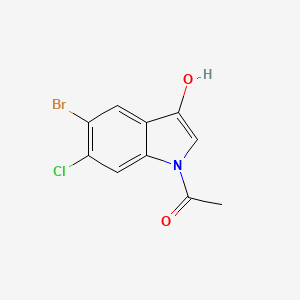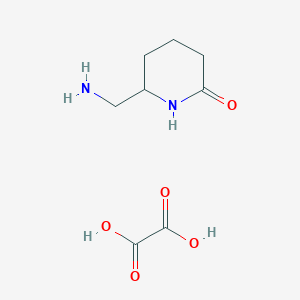
2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
2-Bromo-4-(trifluoromethoxy)phenylboronic acid, also known as BTFPB, is a boronic acid derivative that has gained attention in both scientific research and industrial applications. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CF3OC6H4B(OH)2 . The InChI code for this compound is 1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H . The molecular weight of this compound is 284.83 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 123-127 °C . The compound is solid at room temperature . The compound is also known to form varying amounts of anhydride .Scientific Research Applications
Catalyst in Organic Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid, a close derivative of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid, has been demonstrated to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst plays a crucial role in facilitating α-dipeptide synthesis. The specific ortho-substituent of the boronic acid is instrumental in preventing the coordination of amines to the boron atom of the active species, which accelerates the amidation process (Wang, Lu, & Ishihara, 2018).
Intermediate in Aryne Chemistry
1-Bromo-4-(trifluoromethoxy)benzene, closely related to the compound of interest, serves as a precursor in aryne chemistry. When treated with lithium diisopropylamide, it generates intermediates that can be converted to various useful derivatives, such as 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols. These intermediates and their derivatives find applications in various chemical synthesis processes, including [4+2] cycloadditions and energy transfer reactions (Schlosser & Castagnetti, 2001).
Antimicrobial Properties
(Trifluoromethoxy)Phenylboronic acids, including isomers of the compound , have been investigated for their physicochemical, structural, antimicrobial, and spectroscopic properties. Studies suggest potential interactions of these compounds with bacterial enzymes, such as LeuRS of Escherichia coli, indicating potential applications in antibacterial treatments (Adamczyk-Woźniak et al., 2021).
Photoluminescence and Material Science
The compound and its derivatives have been utilized in the synthesis of polymeric materials with desirable properties such as high molecular weights, superb thermal stability, and excellent processability. These materials demonstrate significant potential in photoluminescence applications, indicating their utility in the development of advanced materials for optical and electronic applications (Neilson, Budy, Ballato, & Smith, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and materials science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction, in which this compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature and the presence of other functional groups. Furthermore, the compound is generally environmentally benign , indicating that it may have a minimal impact on the environment.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid moiety in this compound is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of biologically active molecules. Additionally, the trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of biochemical processes .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it has been observed to inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid moiety can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction is often reversible, allowing for dynamic regulation of enzyme activity. Additionally, the trifluoromethoxy group can enhance the compound’s binding affinity and specificity, further influencing its biochemical effects. Changes in gene expression mediated by this compound are often a result of its interaction with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers significant biochemical and cellular changes. It is crucial to carefully control the dosage to avoid adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic transformations can influence the compound’s activity, stability, and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm, nucleus, or organelles, depending on its chemical properties and interactions with cellular components. This distribution pattern can influence the compound’s activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or Golgi apparatus, where it exerts its biochemical effects. These localization patterns are often mediated by specific binding interactions with proteins and other biomolecules that recognize and transport the compound to its target sites. The subcellular localization of this compound can significantly impact its activity and function within the cell .
Properties
IUPAC Name |
[2-bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAOUQSLNOJJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716577 | |
| Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959997-86-5 | |
| Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)
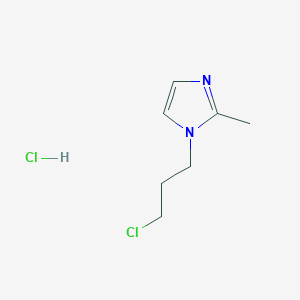
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
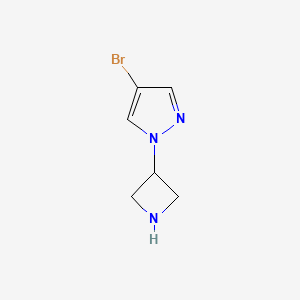
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)


